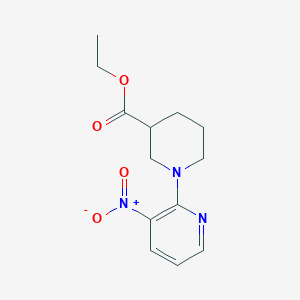

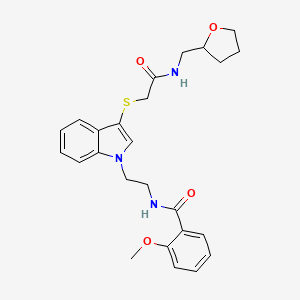

![molecular formula C9H7N5 B2437433 4-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶 CAS No. 1565111-07-0](/img/structure/B2437433.png)

4-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazolo[1,5-a]pyrazine ring, which is a type of pyrazolo-pyrimidine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides .Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine” can be inferred from its name. It contains an imidazole ring and a pyrazolo[1,5-a]pyrazine ring. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrazolo[1,5-a]pyrazine ring is a fused ring system containing two nitrogen atoms .科学研究应用

药物开发中的多功能骨架

4-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶是有机合成和药物开发中的一种多功能骨架,因其多种多样的生物活性而被广泛应用。最近的研究进展集中在合成方法及其反应性上,展示了其在未来各种生物应用中的潜力 (Goel, Luxami, & Paul, 2015)。

抗癌应用

该化合物在抗癌研究中显示出前景,合成咪唑并[1,2-a]嘧啶-香豆素杂化物。这些杂化物已筛选出体外抗肿瘤活性,突出了该化合物在开发潜在抗癌剂中的作用 (Goel, Luxami, & Paul, 2015)。

Aurora激酶抑制

研究发现4-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶衍生物是Aurora激酶的有效抑制剂,Aurora激酶对细胞分裂至关重要。这些抑制剂在人类肿瘤异种移植小鼠模型中显示出疗效,为其在癌症治疗中的治疗潜力提供了见解 (Yu et al., 2010)。

传感器开发

该化合物已被探索用于开发传感器,特别是用于选择性检测水环境中的肼。它在创建肼荧光传感器中的应用突出了其在制药领域之外的用途,进入分析化学领域 (Li et al., 2018)。

有机合成和功能化

其反应性允许区域选择性金属化,从而产生一系列功能化衍生物。有机合成中的这种适应性展示了该化合物在为进一步的科学探索创造多样化的分子结构中的作用 (Board et al., 2009)。

作用机制

Target of Action

Similar compounds have been reported to target janus kinase (jak) inhibitors .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the jak pathway .

Biochemical Pathways

Similar compounds have been reported to affect the jak-stat signaling pathway .

Pharmacokinetics

It’s worth noting that the polar nature of the imidazole ring, which is present in this compound, should improve the pharmacokinetic parameters of the compound, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Similar compounds have been reported to inhibit cell cycle progression and induce apoptosis in certain cell lines .

Action Environment

It’s worth noting that the stability and properties of similar compounds have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

生化分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes and proteins . For instance, they can act as inhibitors of p38 Kinase

Cellular Effects

Some derivatives have shown antiproliferative effects on lung adenocarcinoma cell line A549

Molecular Mechanism

It is known that imidazole derivatives can act as Janus Kinase inhibitors , but the specific binding interactions of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.

属性

IUPAC Name |

4-imidazol-1-ylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c1-2-12-14-6-4-11-9(8(1)14)13-5-3-10-7-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHFQTPUMMPULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

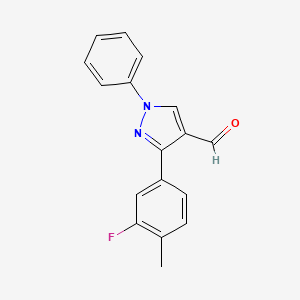

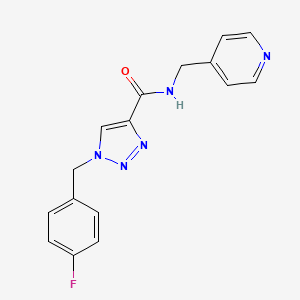

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)

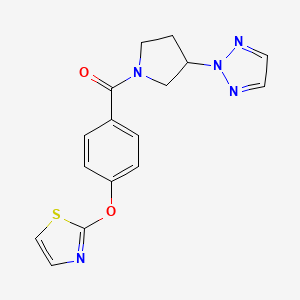

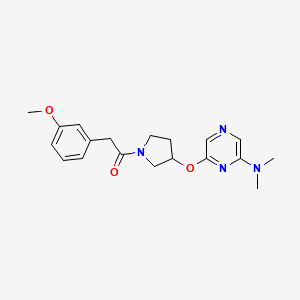

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)

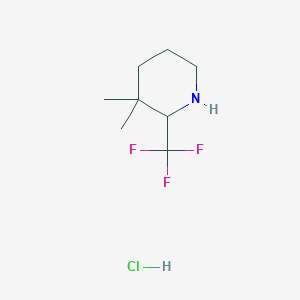

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)

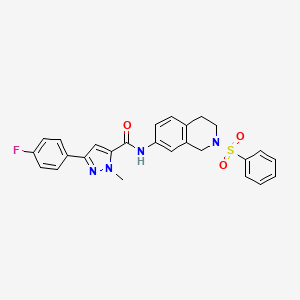

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)

![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)

![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)